Home > Products > Screening Compounds P42488 > (S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride
(S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride - 331847-09-7

(S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride

Catalog Number: EVT-3560581
CAS Number: 331847-09-7
Molecular Formula: C12H14ClNO2S
Molecular Weight: 271.76 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic acid hydrochloride (1)

Compound Description: (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic acid hydrochloride is a selective and potent inactivator of human ornithine aminotransferase (hOAT). This compound has shown to inhibit the growth of hepatocellular carcinoma (HCC) in athymic mice implanted with human-derived HCC, even at a dose of 0.1 mg/kg.

(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

Compound Description: (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is the β-amino acid part of sitagliptin, a drug used for the treatment of type 2 diabetes. 3, 16, 20 It is synthesized using (S)-serine as a chiral starting material.

DL-3-Amino-n-Butanoic acid (BABA)

Compound Description: DL-3-Amino-n-Butanoic acid (BABA) is a compound that has been shown to be effective in controlling downy mildew in lettuce plants incited by Bremia lactucae Regel. It acts by preventing colonization of the host by the pathogen.

5-Amino-4-(4-chlorophenyl)pentanoic acid (10) and (R)- and (S)-5-amino-3-(4-chlorophenyl)pentanoic acid (11 and 12)

Compound Description: These compounds are homologues of (RS)-4-amino-3-(4-chlorophenyl)butanoic acid (baclofen), a GABAB receptor agonist. Compound 10 exhibited no affinity for GABA receptors and was inactive as an agonist or antagonist. Compounds 11 and 12, while interacting with GABAB receptors, showed significantly weaker activity and different pharmacological effects compared to baclofen.

(S)-2-Amino-3-(4-([(18)F]fluoromethyl)-1H-1,2,3-triazol-1-yl)propanoic acid (AMC-101), (S)-2-amino-4-(4-([(18)F]fluoromethyl)-1H-1,2,3-triazol-1-yl)butanoic acid (AMC-102), and (S)-2-amino-5-(4-([(18)F]fluoromethyl)-1H-1,2,3-triazol-1-yl)pentanoic acid (AMC-103)

Compound Description: These compounds are synthetic amino acid positron emission tomography (PET) tracers investigated for their potential use in oncology. They exhibit good in vitro cellular uptake through specific amino acid transporters and enable clear tumor visualization on PET.

(S)-3-Amino-4-phenylbutyric acid hydrochloride (s-APACl)

Compound Description: (S)-3-Amino-4-phenylbutyric acid hydrochloride is a chiral aromatic amino acid used as an additive to the active layer in a p-i-n organic-inorganic halide perovskite solar cell. It enhances the power conversion efficiency of the solar cell.

(6R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine (2)

Compound Description: (6R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine is the amine part of DAT-582, a potent and selective 5-HT3 receptor antagonist. It is synthesized from methyl (2R)- and (2S)-1-benzyloxycarbonylaziridine-2-carboxylates.

(S)-3-Hydroxypyrrolidine hydrochloride

Compound Description: (S)-3-Hydroxypyrrolidine hydrochloride is a chiral cyclic compound synthesized from (S)-4-amino-2-hydroxybutyric acid through silanization, cyclization, and reduction.

2-(carboxy-3'-propyl)3-amino-4-methyl-6-phenylpyridazinium chloride (SR 95103) and 2-(carboxy-3'-propyl)3-amino-4-methyl-6-H-pyridazinium chloride (SR 95436)

Compound Description: These compounds are arylaminopyridazine derivatives designed as potential GABA receptor ligands. SR 95103 acts as a specific and competitive antagonist of GABA at the GABAA receptor site.

Overview

(S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride is a chiral compound characterized by the presence of an amino group, a benzothienyl moiety, and a butanoic acid structure. This compound is notable for its potential applications in pharmaceuticals and biochemistry, particularly in the context of drug development and synthesis. The molecular formula of this compound is C12H14ClNO2SC_{12}H_{14}ClNO_2S, with a molecular weight of approximately 271.76 g/mol .

Classification

This compound falls under the category of amino acids and their derivatives, specifically as a beta-amino acid due to the positioning of the amino group relative to the carboxylic acid. It is also classified as a heterocyclic compound due to the presence of sulfur in its structure, which contributes to its unique chemical properties and biological activities .

Synthesis Analysis

Methods

The synthesis of (S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 4-(3-benzothienyl)butyric acid as the primary precursor.
  2. Amino Group Introduction: An appropriate amine source is introduced to facilitate the formation of the amino group. Commonly used amines include ammonia or primary amines.
  3. Catalysis: The reaction may be catalyzed by Lewis acids such as boron trifluoride diethyl etherate or tetrabutylammonium hydrogen sulfate under controlled conditions, often at low temperatures (around -30°C) to enhance yield and enantiospecificity .
  4. Purification: Post-reaction, purification techniques such as chromatography are employed to isolate the desired product.

Technical Details

The process requires careful control of reaction conditions, including temperature and pH, to ensure high enantioselectivity and yield. Industrial methods may utilize continuous flow reactors for efficiency in large-scale production.

Molecular Structure Analysis

Structure

The molecular structure of (S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride can be represented using various chemical notation systems:

  • SMILES: O=C(O)C[C@H](N)Cc1c2ccccc2sc1
  • InChI: InChI=1/C12H14ClNO2S/c13-12(10-8-9-7-11(14)15)6-5-4-3-2-1-16-12/h1-5,10H,6-8H2,(H,14,15);1H/t10-/m0/s1
  • InChIKey: DPMHHGFSWLCCBH-FYZOBXCZSA-N .

These representations highlight the compound's chiral center and functional groups that contribute to its reactivity.

Data

The compound's specific rotation is reported at approximately +20° (c=1 in water), indicating its optical activity due to chirality .

Chemical Reactions Analysis

Reactions

(S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride can undergo various chemical reactions:

  1. Oxidation: The amino group can be oxidized to form corresponding imines or amides.
  2. Esterification: The carboxylic acid can react with alcohols to form esters.
  3. Decarboxylation: Under certain conditions, it may lose carbon dioxide.

Technical Details

These reactions are typically conducted under controlled conditions to prevent side reactions and ensure high selectivity for the desired products .

Mechanism of Action

The mechanism of action for (S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride involves its interaction with specific biological targets. It is hypothesized that this compound may interfere with bacterial cell wall synthesis or act as an antagonist in various biological pathways, leading to potential antimicrobial effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Approximately 174°C.
  • Solubility: Soluble in water and alcohols.
  • Density: Approximately 1.248 g/cm³ .

Chemical Properties

  • Boiling Point: Estimated at 529.6°C at 760 mmHg.
  • Flash Point: 274.1°C.
  • Vapor Pressure: Very low at 25°C (around 4.81×10124.81\times 10^{-12} mmHg).

These properties indicate that (S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride is stable under standard laboratory conditions but may require careful handling due to its low volatility .

Applications

(S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride has several scientific applications:

  1. Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound in drug discovery for antimicrobial agents.
  2. Biochemical Research: It can be utilized in studies related to amino acid metabolism and enzyme inhibition.
  3. Synthetic Chemistry: Acts as an intermediate in synthesizing more complex molecules or pharmaceutical agents.
Introduction to Chiral β-Amino Acid Derivatives in Medicinal Chemistry

Structural Uniqueness of Benzothienyl-Containing Amino Acid Analogs

(S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride exhibits distinctive structural features that differentiate it from simpler aliphatic or phenyl-substituted β-amino acids. Its molecular architecture comprises three critical elements: (1) a chiral β-amino acid core with the (S)-configuration at the C3 carbon, (2) a benzothiophene heterocycle attached at the C4 position, and (3) a hydrochloride salt form that enhances crystallinity and solubility in polar reaction media. The benzothiophene moiety—a fused bicyclic system incorporating a thiophene ring annulated to a benzene ring—confers enhanced π-electron density, greater polarizability, and increased lipophilicity (calculated LogP ≈ 2.8) compared to phenylalanine-derived analogs . This electron-rich heterocycle enables specific hydrophobic and stacking interactions within biological binding pockets that are unattainable with simpler carbocyclic systems.

The methylene spacer between the chiral amino acid core and the benzothiophene ring provides crucial conformational flexibility, allowing the aromatic system to adopt optimal orientations for target engagement. Molecular modeling studies indicate that the extended conformation positions the benzothiophene sulfur atom approximately 6.2 Å from the protonated amino group, creating a spatially distinct pharmacophore capable of simultaneous ionic and hydrophobic interactions [6]. This specific spatial arrangement is critical for biological activity, as evidenced by structure-activity relationship (SAR) studies on related benzothiophene-containing neuroactive compounds where minor alterations in distance dramatically reduce potency.

Table 1: Structural Comparison of Selected β-Amino Acid Derivatives with Aromatic Moieties

Compound NameAromatic GroupSubstitution PatternChiral Center ConfigurationKey Structural Feature
(S)-3-Amino-4-(3-benzothienyl)butanoic acidBenzothiophene3-position(S)Thiophene S for H-bonding, extended conjugation
β-PhenylalaninePhenylPara/meta substituents(R) or (S)Simpler hydrophobic moiety
β-HomotryptophanIndole3-position(S)Nitrogen for H-bond donation
4-(4-Fluorophenyl)-β-amino butyric acidFluorophenylPara-fluoroRacemicElectron-withdrawing halogen for dipole

The stereochemistry at C3 critically determines biological recognition, with the (S)-enantiomer typically exhibiting superior binding affinity to target proteins compared to its (R)-counterpart (CAS 269398-95-0). This enantioselectivity is well-documented in β-amino acid interactions with enzymes and receptors, where the spatial orientation of the ammonium group relative to the carboxylate and aromatic system creates a complementary fit for chiral binding pockets [2] [6]. The hydrochloride salt form further enhances synthetic utility by improving crystallinity and stability during storage and handling compared to the free base [1]. These combined features—chiral center, heteroaromatic extension, and salt formulation—establish this benzothiophene-modified β-amino acid as a privileged scaffold for central nervous system (CNS) targeting compounds and protease inhibitors where such structural complexity is required for high-affinity interactions.

Historical Context of β-Amino Acids in Drug Development

The investigation of β-amino acids in medicinal chemistry spans over seven decades, evolving from fundamental structure-activity relationship studies to sophisticated applications in modern drug design. Early research (1950s-1970s) primarily focused on naturally occurring β-amino acids like β-alanine and their metabolic roles, with synthetic methodologies limited to classical condensation reactions such as the Rodionow-Johnson protocol—a malonic acid-benzaldehyde condensation producing racemic β-aryl-β-amino acids with moderate yields and poor stereocontrol [6]. The therapeutic potential of β-amino acids remained largely unrealized due to these synthetic limitations until the 1990s, when catalytic asymmetric methodologies revolutionized the field. The advent of transition metal-catalyzed asymmetric hydrogenation, particularly using rhodium(I) complexes with chiral bisphosphine ligands (e.g., BINAP, DuPhos), enabled efficient access to enantiomerically enriched β-amino acid derivatives with >95% enantiomeric excess (ee). This breakthrough was pivotal for structure-activity studies requiring pure enantiomers .

A critical advancement emerged with the development of catalytic asymmetric hydrogenation for β-(heteroaryl)-substituted β-dehydroamino acid esters, directly enabling the synthesis of β-amino acids bearing aromatic heterocycles. Patent WO2004085378A1 specifically details this innovation, utilizing chiral rhodium catalysts with nonracemic bisphosphine ligands to hydrogenate precursors like methyl (Z)-3-amino-4-(3-benzothienyl)-2-butenoate under moderate hydrogen pressure (50-500 psi). This method achieved exceptional enantioselectivity (98% ee) and high conversion rates (>95%), representing the state-of-the-art for preparing (S)-3-amino-4-(3-benzothienyl)butanoic acid precursors . Subsequent process refinements in US8471016B2 further optimized hydrogenation conditions and workup procedures, facilitating decagram-scale production of enantiopure β-amino acids necessary for preclinical evaluation [4].

Table 2: Evolution of Synthetic Methods for β-Amino Acid Derivatives

Time PeriodDominant MethodologyKey Catalysts/ReagentsEnantioselectivityLimitationsImpact on Drug Development
1950s-1970sRodionow-Johnson condensationMalonic acid, benzaldehyde, NH₄OAcRacemicLow yields (30-50%), no stereocontrolLimited to racemic biological screening
1980s-1990sEnzymatic resolutionLipases, esterases>98% ee (after resol.)Maximum 50% theoretical yieldEnabled enantiopure β-amino acids at high cost
1990s-2000sAsymmetric hydrogenation (1st gen)Rh(I)/BINAP complexes80-95% eeSensitive to β-substituent bulkAccelerated SAR studies for peptidomimetics
2000s-PresentAsymmetric hydrogenation (optimized)Rh(I)/DuPhos, Ru-BINAP95-99% eeHigh-pressure requirements (50-500 psi H₂)Enabled bulk synthesis of complex analogs (e.g., benzothiophene derivatives)

The therapeutic significance of β-amino acids expanded dramatically with the discovery that their incorporation into peptides conferred protease resistance while maintaining biological activity—properties exploited in antidiabetic drugs (e.g., sitagliptin analogs containing β-amino acid motifs) and antiviral agents [4] . β-Amino acids with extended aromatic systems, particularly benzothiophene derivatives, gained prominence as key intermediates for kinase inhibitors and GPCR modulators due to their ability to occupy deep hydrophobic pockets in target proteins. This historical trajectory—from metabolic curiosities to strategic components in blockbuster drugs—demonstrates how synthetic innovations unlocked the therapeutic potential of β-amino acids, with (S)-3-amino-4-(3-benzothienyl)butanoic acid hydrochloride representing a contemporary pinnacle of this evolution, combining stereochemical precision with a privileged heteroaromatic pharmacophore [6].

Properties

CAS Number

331847-09-7

Product Name

(S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride

IUPAC Name

(3S)-3-amino-4-(1-benzothiophen-3-yl)butanoic acid;hydrochloride

Molecular Formula

C12H14ClNO2S

Molecular Weight

271.76 g/mol

InChI

InChI=1S/C12H13NO2S.ClH/c13-9(6-12(14)15)5-8-7-16-11-4-2-1-3-10(8)11;/h1-4,7,9H,5-6,13H2,(H,14,15);1H/t9-;/m0./s1

InChI Key

WBZKGWWYBOKXAS-FVGYRXGTSA-N

SMILES

C1=CC=C2C(=C1)C(=CS2)CC(CC(=O)O)N.Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CC(CC(=O)O)N.Cl

Isomeric SMILES

C1=CC=C2C(=C1)C(=CS2)C[C@@H](CC(=O)O)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.